3-Benzyloxy-4-fluorophenylboronic acid
Overview
Description
3-Benzyloxy-4-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 and a molecular weight of 246.05 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-4-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1ccc(OCc2ccccc2)c(F)c1 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with a benzyloxy group and a fluorine atom .Chemical Reactions Analysis
As a boronic acid, 3-Benzyloxy-4-fluorophenylboronic acid can participate in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
3-Benzyloxy-4-fluorophenylboronic acid has a predicted boiling point of 428.0±55.0 °C . It has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Fluorescent Probe Development
3-Benzyloxy-4-fluorophenylboronic acid and its derivatives are employed in the development of fluorescent probes. These compounds have been found effective in sensing various cations and changes in pH levels. For instance, specific derivatives show sensitivity to the pH change at pH 7-8, resulting in significant fluorescence enhancement under basic conditions, making them suitable for applications in biological and chemical sensing (Tanaka et al., 2001).
Anticancer Research
In the field of oncology, certain phenylboronic acid and benzoxaborole derivatives, closely related to 3-benzyloxy-4-fluorophenylboronic acid, have demonstrated promising antiproliferative and proapoptotic effects. These compounds, through their specific actions, can induce cell cycle arrest and apoptosis in cancer cells, as observed in studies involving ovarian cancer cell lines (Psurski et al., 2018).
Detection of Nitroaromatic Compounds
3-Benzyloxy-4-fluorophenylboronic acid derivatives are also used in creating chemosensors for the detection of nitroaromatic compounds like picric acid in water samples. Their high selectivity and sensitivity make them valuable in environmental protection and security-related applications (Luo et al., 2017).
Synthesis and Structural Analysis
This compound is instrumental in the synthesis and structural analysis of complex organic molecules. For example, its reaction with morpholine forms specific benzoxaborole compounds, which are studied for their hydrogen-bonded dimer motifs and molecular structures (Sporzyński et al., 2005).
Spectroscopic Studies
Detailed spectroscopic studies using techniques like FT-IR and Raman spectroscopy have been conducted on phenylboronic acid derivatives, including 3-benzyloxy-4-fluorophenylboronic acid. These studies are crucial in understanding the adsorption mechanisms and molecular interactions of these compounds, which have implications in materials science and surface chemistry (Piergies et al., 2013).
Biomedical Imaging
These compounds are also used in the development of near-infrared fluorescent probes for biomedical imaging. They have been applied in detecting substances like benzoyl peroxide in real samples and in live cell and zebrafish imaging, demonstrating their potential in medical diagnostics and research (Tian et al., 2017).
Crystallography and Luminescence Studies
In crystallography, derivatives of 3-benzyloxy-4-fluorophenylboronic acid are used to study the effects of electron-withdrawing and electron-donating groups on luminescent properties in lanthanide coordination compounds. Such studies contribute to the development of materials with specific optical properties (Sivakumar et al., 2010).
Antifungal Activity
Research has also been conducted to explore the antifungal activity of benzoxaborole derivatives, revealing their significant inhibitory action against various fungal strains. This makes them candidates for development into new antifungal agents (Wieczorek et al., 2014).
Catalysis and Synthesis
Finally, 3-benzyloxy-4-fluorophenylboronic acid and its derivatives are used in catalysis, aiding in the synthesis of complex organic molecules. This includes its role in the synthesis of boroxine-linked aluminum complexes and other organometallic compounds, which are important in the field of synthetic chemistry (Ma et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for 3-Benzyloxy-4-fluorophenylboronic acid are not mentioned in the sources, boronic acids are generally useful in the development of novel biologically active compounds . They are also important reagents in various coupling reactions, suggesting potential applications in the synthesis of complex organic molecules .
properties
IUPAC Name |
(4-fluoro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHJFAOVBXUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659375 | |
Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-4-fluorophenylboronic acid | |
CAS RN |
957034-74-1 | |
Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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